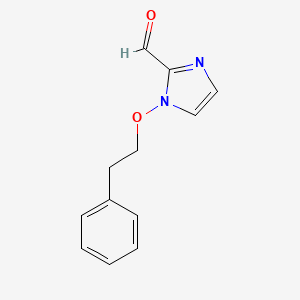![molecular formula C18H17N5O4S B2452544 6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1209314-38-4](/img/structure/B2452544.png)
6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzimidazole, a piperazine, a sulfonyl group, and a benzoxazole. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Sulfonyl groups are a type of functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety . Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and benzoxazole rings are aromatic and planar, while the piperazine ring is aliphatic and can adopt a chair or boat conformation . The sulfonyl group is typically trigonal planar .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions depending on the conditions. The benzimidazole and benzoxazole rings could participate in electrophilic aromatic substitution reactions . The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The sulfonyl group could potentially be reduced or oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. Generally, benzimidazoles are solid at room temperature and have high melting points . Piperazines are typically liquids or low-melting solids . The presence of the sulfonyl group could increase the polarity and solubility of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on similar compounds focuses on synthesizing derivatives with potential biological activities. For instance, sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moieties, related in structure due to the presence of benzimidazole, piperazine, and sulfonyl groups, have been synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities. These studies highlight the diverse pharmacological potential of such molecules, with particular compounds showing moderate to good activity against various strains of bacteria and the malaria parasite A. Bhatt, R. Kant, R. Singh, 2016.
Antitubercular Activity
Derivatives featuring benzoxazole and sulfonamide linkages have been synthesized and tested for their antitubercular activity. Notably, certain compounds exhibited significant activity against Mycobacterium tuberculosis, with some showing very good anti-tubercular properties. This underscores the therapeutic potential of sulfonamide-linked benzoxazole derivatives in addressing tuberculosis Kalaga Mahalakshmi Naidu et al., 2014.
Anticancer and Antidepressant Investigations
Research extends into the anticancer domain, where synthesized derivatives of benzimidazole and piperazine showed promising antiproliferative effects against human cancer cell lines. Such studies contribute to the ongoing search for novel anticancer agents Y. Al-Soud et al., 2010. Additionally, compounds structurally akin to the query molecule have been explored for potential antidepressant effects, highlighting the broad pharmacological applicability of this scaffold Mette G. Hvenegaard et al., 2012.
Structural and Mechanistic Insights
Beyond biological activities, research also delves into the structural characterization and mechanistic understanding of similar compounds. For example, studies on crystal structure and Hirshfeld surface analysis provide insights into the molecular conformations and interactions, which are crucial for the rational design of new drugs K. Kumara et al., 2017.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They can interact with proteins and enzymes, making them an important pharmacophore in drug discovery .
Mode of Action
Benzimidazole derivatives are known to interact with various proteins and enzymes, affecting their function . The specific interactions and resulting changes would depend on the exact target and the biochemical pathway involved.
Biochemical Pathways
Given the wide range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
It is known that the insertion of a piperazine unit in similar compounds has led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Result of Action
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific effects would depend on the exact target and the biochemical pathway involved.
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
6-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c24-18-21-15-6-5-12(11-16(15)27-18)28(25,26)23-9-7-22(8-10-23)17-19-13-3-1-2-4-14(13)20-17/h1-6,11H,7-10H2,(H,19,20)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLYDYNJCNZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

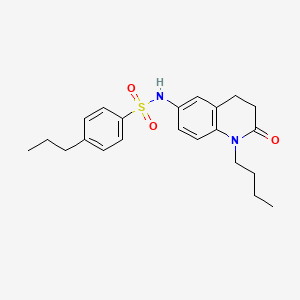


![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)
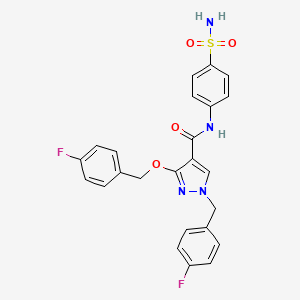
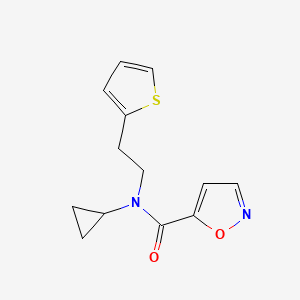
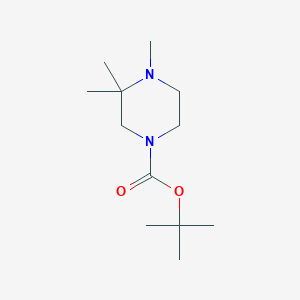

![[(3S,4R)-4-(1-Methylpyrazol-4-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methanol](/img/structure/B2452473.png)
![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)
![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)

![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)
